IP7e

Descripción general

Descripción

Isoxazolo-piridinona 7e, comúnmente conocida como IP7e, es un potente activador de la proteína nuclear relacionada 1 (Nurr1). Nurr1 es un receptor nuclear huérfano que desempeña un papel crucial en el desarrollo y el mantenimiento de las neuronas dopaminérgicas del mesencéfalo. This compound ha mostrado un potencial significativo en la reducción de la inflamación y la neurodegeneración, particularmente en modelos de esclerosis múltiple .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de IP7e implica la formación de una estructura central de isoxazolo-piridinona. Los pasos clave incluyen:

Formación del Anillo Isoxazol: Esto se logra típicamente a través de una reacción de cicloadición [3+2] entre un óxido de nitrilo y un alqueno.

Formación de Piridinona: El intermedio de isoxazol se somete entonces a una serie de reacciones para formar el anillo de piridinona.

Métodos de Producción Industrial

La producción industrial de this compound probablemente involucraría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir:

Catálisis: Utilizando catalizadores para aumentar la eficiencia de la reacción de cicloadición.

Purificación: Emplear técnicas como la recristalización y la cromatografía para purificar el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

IP7e experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede ser oxidado para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden utilizarse para modificar los grupos funcionales en el núcleo de isoxazolo-piridinona.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes sustituyentes en la estructura central.

Reactivos y Condiciones Comunes

Agentes Oxidantes: El permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2) se utilizan comúnmente.

Agentes Reductores: El borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) son agentes reductores típicos.

Solventes: Los solventes comunes incluyen el dimetilsulfóxido (DMSO) y el etanol.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

IP7e has been investigated for its therapeutic potential in various neurodegenerative conditions, particularly multiple sclerosis (MS). In experimental autoimmune encephalomyelitis (EAE) models, which mimic MS in humans, this compound administration has shown:

- Preventive Effects : Delays the onset and reduces the severity of EAE symptoms when administered before disease onset. This was evidenced by a significant reduction in cumulative disease scores and improved clinical outcomes in treated mice .

- Therapeutic Effects : However, when administered after the onset of symptoms, this compound did not significantly alter the progression of EAE, indicating that its efficacy may be limited to preventive treatment .

Inflammatory Conditions

The anti-inflammatory properties of this compound are underscored by its ability to inhibit NF-κB signaling pathways. In EAE models, preventive treatment with this compound led to a down-regulation of NF-κB target genes associated with inflammation and immune response . This suggests that this compound could be beneficial in treating other inflammatory conditions beyond MS.

Case Studies and Experimental Findings

Several studies have documented the effects of this compound on various biological systems:

Mecanismo De Acción

IP7e ejerce sus efectos activando la vía de señalización de Nurr1. Nurr1 está involucrado en la regulación de genes que controlan la inflamación y la neuroprotección. This compound se une a Nurr1, mejorando su actividad transcripcional y conduciendo a la represión de factores de transcripción proinflamatorios como NF-kB. Esto da como resultado una reducción de la inflamación y la neurodegeneración .

Comparación Con Compuestos Similares

Compuestos Similares

Isoxazolo-piridinona 7a: Otro activador de la vía Nurr1 pero con diferente potencia y selectividad.

Isoxazolo-piridinona 7b: Estructura similar pero diferentes propiedades farmacocinéticas.

Singularidad de IP7e

This compound es único debido a su alta potencia (EC50 = 3.9 nM) y su capacidad para penetrar la barrera hematoencefálica. Esto lo hace particularmente efectivo en modelos de enfermedades neurodegenerativas .

Actividad Biológica

IP7e, a compound recognized for its biological activity, primarily functions as a potent activator of the Nurr1 receptor, which is involved in various physiological processes, including neuroprotection and metabolic regulation. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Profile

- Chemical Name : this compound

- Molecular Weight : 300.3 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound has been identified as a potent Nurr1 activator with an effective concentration (EC50) of approximately 3.9 nM . This high potency suggests that this compound can effectively modulate Nurr1 activity even at low concentrations. Research indicates that this compound influences transcriptional activity through both Nurr1-dependent and independent pathways, impacting gene expression related to neuroprotection and inflammation .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Study: Neuroprotective Effects

A study conducted on mice with experimental autoimmune encephalomyelitis (EAE) demonstrated that treatment with this compound significantly delayed the onset of clinical symptoms and reduced their severity. The findings suggest that this compound may have potential therapeutic applications in neurodegenerative diseases .

In Vitro Studies

In vitro assays using HEK293T cells showed that this compound increases the activity of transcriptional reporters associated with Nurr1 signaling pathways. Notably, at concentrations above 100 nM, this compound exhibited increased transcriptional activity without significant cytotoxic effects, indicating its potential as a safe therapeutic agent .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparative analysis with other known Nurr1 modulators was conducted:

| Compound | EC50 (nM) | Effect on Symptoms | Reference |

|---|---|---|---|

| This compound | 3.9 | Delays onset, reduces severity | |

| CsnB | 0.1-0.3 | Activates transcription | |

| Amodiaquine | 290 | Variable effects |

Future Directions

Further research is warranted to elucidate the precise molecular mechanisms by which this compound exerts its effects on neuronal health and metabolism. Future studies should focus on:

- Long-term effects of this compound in chronic models of neurodegeneration.

- Exploration of its potential interactions with other signaling pathways.

- Development of this compound analogs with enhanced potency and specificity.

Propiedades

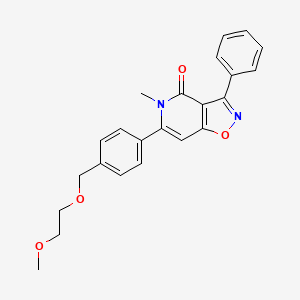

IUPAC Name |

6-[4-(2-methoxyethoxymethyl)phenyl]-5-methyl-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-25-19(17-10-8-16(9-11-17)15-28-13-12-27-2)14-20-21(23(25)26)22(24-29-20)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAACZFPADQMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)COCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.